S-(4-Benzoylphenyl) benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Benzoylphenyl) benzenecarbothioate: is a chemical compound with the molecular formula C26H18O3S2 and a molecular weight of 442.56 g/mol . This compound is known for its unique structure, which includes a benzoyl group attached to a phenyl ring, linked through a sulfur atom to another phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Benzoylphenyl) benzenecarbothioate typically involves the reaction of 4-benzoylphenyl thiol with benzenecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: S-(4-Benzoylphenyl) benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Compounds with different functional groups replacing the benzoyl group.
Scientific Research Applications
Chemistry: S-(4-Benzoylphenyl) benzenecarbothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of S-(4-Benzoylphenyl) benzenecarbothioate involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the sulfur atom can form strong bonds with metals, making it useful in catalysis and material science .
Comparison with Similar Compounds
- S-Phenyl benzenecarbothioate
- S-Methyl benzenecarbothioate
- S-(4-Benzoylsulfanyl)phenyl benzenecarbothioate
Uniqueness: S-(4-Benzoylphenyl) benzenecarbothioate is unique due to the presence of both benzoyl and phenyl groups linked through a sulfur atom. This structure imparts specific chemical properties, such as increased reactivity in substitution reactions and the ability to form stable complexes with metals .
Properties
CAS No. |
112013-24-8 |
---|---|
Molecular Formula |
C20H14O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
S-(4-benzoylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C20H14O2S/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)23-20(22)17-9-5-2-6-10-17/h1-14H |
InChI Key |
PFQNGNMFBVIDHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.